

What are the chemical properties of Carebastine-d5?

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An In-depth Technical Guide to the Chemical Properties of Carebastine-d5

Introduction

Carebastine-d5 is the deuterium-labeled analog of Carebastine, the active carboxylic acid metabolite of the second-generation antihistamine, Ebastine.[1] As a stable isotope-labeled compound, Carebastine-d5 serves as an invaluable internal standard for the quantification of Carebastine in biological matrices using mass spectrometry-based assays, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3][4] Its use enhances the accuracy and precision of pharmacokinetic and metabolic studies of Ebastine and its active metabolite.[3] This technical guide provides a comprehensive overview of the chemical properties of Carebastine-d5, including its physicochemical characteristics, and outlines the general experimental protocols for its characterization.

Chemical and Physical Properties

Carebastine-d5 is a deuterated form of Carebastine where five hydrogen atoms on the phenyl ring have been replaced by deuterium atoms.[2] This isotopic substitution results in a higher molecular weight compared to the unlabeled compound, which allows for its differentiation in mass spectrometric analyses.

Quantitative Data Summary



Property	Value	References
Chemical Name	4-[4-[4-(phenyl-d5)- phenylmethoxy)-1- piperidinyl]-1-oxobutyl]- alpha,alpha-dimethyl benzeneacetic acid	[2][3]
Synonyms	4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic	
CAS Number	1189661-02-6	[5][1][2]
Molecular Formula	C32H32D5NO4	[1][2][6]
Molecular Weight	504.67 g/mol , 504.7 g/mol	[5][1][2][6]
Appearance	Solid, Off-White to Pale Yellow Solid	[5][2]
Purity	>99% deuterated forms (d1-d5), >90%	[2][7]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	[2]
Storage Conditions	2-8°C in a well-closed container, -20°C	[5][4][7]
Shipping Conditions	Ambient temperature in a well- closed container	[5][7]

Biological Activity

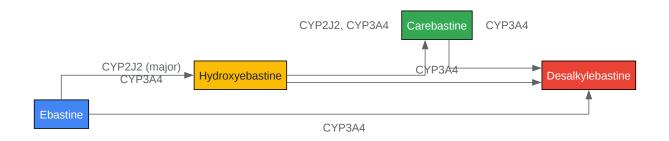
Carebastine-d5 is expected to retain the pharmacological activity of its non-deuterated counterpart, Carebastine. Carebastine is a potent and selective histamine H1 receptor antagonist with a reported Ki value of 75.86 nM.[2][3] It demonstrates inhibitory effects on histamine-induced contractions in isolated guinea pig trachea, with an IC50 of 120 nM.[2][8]



Furthermore, at concentrations between 30 to 100 μ M, it inhibits the release of histamine from rat peritoneal mast cells and human basophils.[2]

Metabolic Pathway of the Parent Compound, Ebastine

Carebastine is the primary active metabolite of Ebastine. The metabolic conversion of Ebastine is extensive and occurs primarily in the liver and small intestine.[9][10] The process is predominantly mediated by the cytochrome P450 enzyme system, with CYP2J2 and CYP3A4 playing crucial roles.[9][11] The metabolic cascade involves the hydroxylation of Ebastine to Hydroxylebastine, which is subsequently oxidized to form Carebastine.[9]



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Metabolic pathway of Ebastine.

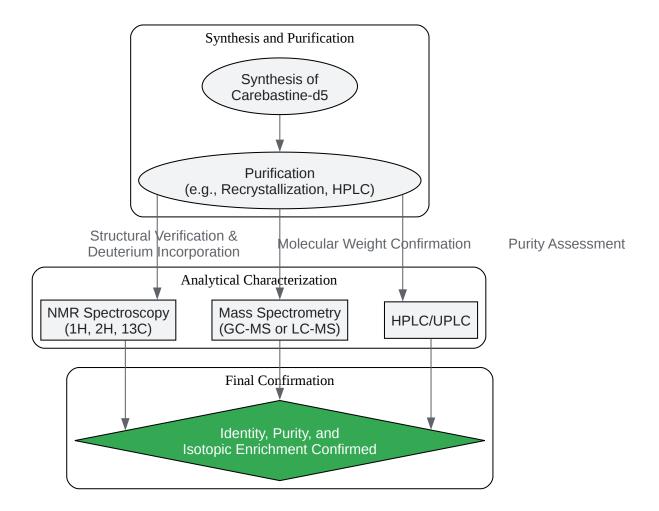
Experimental Protocols

While specific, detailed experimental protocols for the synthesis and characterization of **Carebastine-d5** are proprietary and not publicly available, a general workflow for the characterization of deuterated compounds can be outlined based on standard analytical techniques.

General Workflow for Characterization of Deuterated Compounds



The characterization of a deuterated compound like **Carebastine-d5** typically involves a multistep process to confirm its identity, purity, and the extent of deuterium incorporation.[12]



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